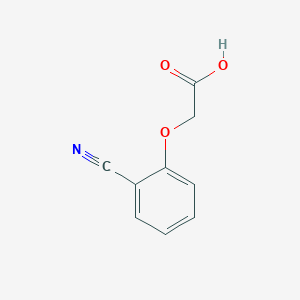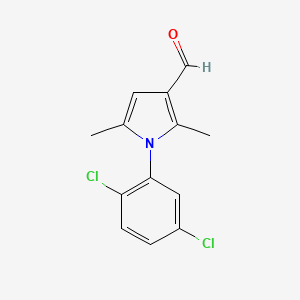
2-chloro-N-(4-chloro-2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-N-(4-chloro-2-fluorophenyl)acetamide” is a chemical compound with the empirical formula C8H6Cl2FNO . It is a solid substance . The InChI code for this compound is 1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H,12,13) .
Molecular Structure Analysis
The molecular weight of “2-chloro-N-(4-chloro-2-fluorophenyl)acetamide” is 222.04 . The InChI key for this compound is DJPAQYXQRCWKEH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The density of “2-chloro-N-(4-chloro-2-fluorophenyl)acetamide” is 1.3±0.1 g/cm^3 . The boiling point is 208.3±25.0 °C at 760 mmHg . The refractive index is 1.533 .Scientific Research Applications
Nonlinear Optical Materials
The compound may have potential applications in nonlinear optical (NLO) materials due to its structural similarity to other chloro-nitroaniline derivatives, which have been studied for their NLO properties. These materials are essential for various photonic applications such as optical switching, modulation, and frequency conversion .
Second Harmonic Generation
Related compounds have demonstrated second harmonic generation (SHG), which is a process where materials convert light at one frequency to light at twice that frequency. This is useful in laser technology, telecommunications, and medical imaging .
Antibacterial Activity
Acetamide derivatives have been synthesized and tested for antibacterial activity against pathogens like K. pneumoniae. The presence of chloro and fluoro groups could potentially enhance the antibacterial properties of these compounds .
Physiochemical Characterization
Studies on similar compounds with chloro and fluoro substituents have focused on their physiochemical characterization, which is crucial for understanding their stability, reactivity, and suitability for various applications .
Pharmaceutical Research
Given the antibacterial activity of related acetamide derivatives, there could be a potential for pharmaceutical research into developing new drugs or treatments based on the structure and activity of "2-chloro-N-(4-chloro-2-fluorophenyl)acetamide" .
properties
IUPAC Name |
2-chloro-N-(4-chloro-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYTUPVHQHMXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367429 |
Source


|
| Record name | 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380345-39-1 |
Source


|
| Record name | 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-oxo-3-[4-(4-propan-2-ylphenyl)piperazin-1-yl]propanoic Acid](/img/structure/B1363842.png)
![3-[4-(Benzenesulfonyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363847.png)
![4-[4-(4-Propan-2-ylphenyl)piperazin-1-yl]sulfonylaniline](/img/structure/B1363848.png)
![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)
![1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]methanimine](/img/structure/B1363856.png)
![4-[2-(4-Tert-butylbenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B1363857.png)
![4-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1363859.png)
![4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363861.png)

![(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1363866.png)


![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol](/img/structure/B1363873.png)
